3-[4-(4-Oxo-1,2,3-benzotriazin-3-yl)butanoylamino]propanoic acid
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Overview
Description
3-[4-(4-Oxo-1,2,3-benzotriazin-3-yl)butanoylamino]propanoic acid is a complex organic compound known for its diverse applications in organic synthesis and material science. This compound features a benzotriazinyl group, which is a tricyclic structure containing nitrogen atoms, making it a valuable intermediate in various chemical reactions.
Preparation Methods
The synthesis of 3-[4-(4-Oxo-1,2,3-benzotriazin-3-yl)butanoylamino]propanoic acid typically involves multiple steps. One common method includes the reaction of 4-oxo-1,2,3-benzotriazine with butanoyl chloride to form an intermediate, which is then reacted with propanoic acid under controlled conditions to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
3-[4-(4-Oxo-1,2,3-benzotriazin-3-yl)butanoylamino]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions vary depending on the specific conditions and reagents used.
Scientific Research Applications
3-[4-(4-Oxo-1,2,3-benzotriazin-3-yl)butanoylamino]propanoic acid has numerous applications in scientific research:
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the development of drugs targeting specific enzymes and receptors.
Industry: The compound is utilized in the production of dyes, pigments, and photosensitive materials.
Mechanism of Action
The mechanism of action of 3-[4-(4-Oxo-1,2,3-benzotriazin-3-yl)butanoylamino]propanoic acid involves its ability to act as a coupling reagent. It facilitates the formation of amide bonds by activating carboxyl groups, making them more reactive towards nucleophilic attack by amines. This process is crucial in peptide synthesis, where the compound helps in linking amino acids to form peptides and proteins .
Comparison with Similar Compounds
3-[4-(4-Oxo-1,2,3-benzotriazin-3-yl)butanoylamino]propanoic acid can be compared with other benzotriazinyl derivatives such as:
O-(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate: Used as a coupling reagent in peptide synthesis.
3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one: Known for its application in organic synthesis as a phosphorylating agent.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and stability, making it a valuable compound in various chemical processes.
Properties
CAS No. |
879763-07-2 |
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Molecular Formula |
C14H16N4O4 |
Molecular Weight |
304.30 g/mol |
IUPAC Name |
3-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]propanoic acid |
InChI |
InChI=1S/C14H16N4O4/c19-12(15-8-7-13(20)21)6-3-9-18-14(22)10-4-1-2-5-11(10)16-17-18/h1-2,4-5H,3,6-9H2,(H,15,19)(H,20,21) |
InChI Key |
VAMNKYBMTAOVSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NCCC(=O)O |
solubility |
23.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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